molecular formula C15H13Cl2NO4S B285277 2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid

2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid

Cat. No. B285277
M. Wt: 374.2 g/mol
InChI Key: NZCPKEVKQBNFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid, also known as DIDS, is a chemical compound that has been extensively studied for its role in various biological processes. It is a sulfonamide derivative that has been used as a tool for investigating the mechanisms of ion transport in cells.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid involves the inhibition of ion transport across cell membranes. 2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid binds to specific sites on ion channels and transporters, blocking their activity and preventing the movement of ions across the membrane. This can lead to changes in the electrical and chemical properties of the cell, affecting various physiological processes.
Biochemical and Physiological Effects
2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of chloride channels, leading to changes in membrane potential and ion balance. 2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid can also inhibit the activity of bicarbonate transporters, affecting the regulation of pH in cells. In addition, 2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid has been shown to affect the activity of anion exchangers, which are involved in the transport of various ions across cell membranes.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid has several advantages for lab experiments, including its ability to selectively inhibit the activity of specific ion channels and transporters. This allows researchers to study the role of these channels and transporters in various physiological processes. However, one limitation of 2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid is that it can have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for 2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid research. One area of interest is the development of new 2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid analogs that have improved selectivity and potency for specific ion channels and transporters. Another area of interest is the use of 2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid in the treatment of various diseases, such as cystic fibrosis, where the regulation of ion transport is disrupted. Finally, there is potential for the use of 2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid as a tool for investigating the role of ion transport in various physiological processes, such as the regulation of pH and ion balance in cells.

Synthesis Methods

The synthesis of 2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with 3,4-dimethylaniline in the presence of sulfuric acid. The resulting product is then treated with sulfamic acid to form 2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid.

Scientific Research Applications

2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid has been widely used in scientific research as a tool for investigating the mechanisms of ion transport in cells. It has been shown to inhibit the activity of various ion channels, including chloride channels, bicarbonate transporters, and anion exchangers. 2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid has also been used to study the role of anion transport in red blood cells, as well as the regulation of intracellular pH in various cell types.

properties

Molecular Formula

C15H13Cl2NO4S

Molecular Weight

374.2 g/mol

IUPAC Name

2,4-dichloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C15H13Cl2NO4S/c1-8-3-4-10(5-9(8)2)18-23(21,22)14-6-11(15(19)20)12(16)7-13(14)17/h3-7,18H,1-2H3,(H,19,20)

InChI Key

NZCPKEVKQBNFFT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)C

Origin of Product

United States

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